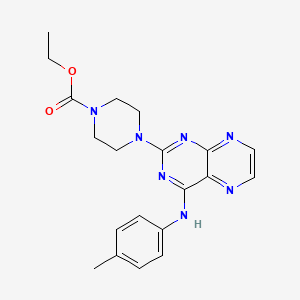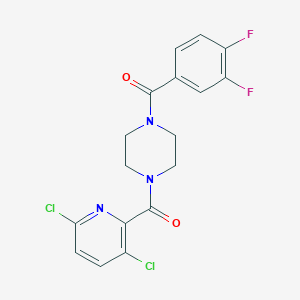![molecular formula C11H14O2 B2481675 [2-(4-Methoxyphenyl)cyclopropyl]methanol CAS No. 1352898-22-6](/img/structure/B2481675.png)
[2-(4-Methoxyphenyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(4-Methoxyphenyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C11H14O2 . It is used for research purposes . The compound is related to 2-(4-methoxyphenyl)cyclopropylmethanone, which has a similar structure .
Synthesis Analysis
The synthesis of cyclopropylmethanol compounds, which “this compound” is a part of, can be achieved by the dehydrogenation of cyclopropanecarboxaldehyde . This process involves the use of a cobalt or nickel catalyst under pressure and temperature hydrogenation conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChIKey: ZKFNRNDXRRPTBZ-UHFFFAOYAY . The compound has a molecular weight of 178.231 g/mol .Applications De Recherche Scientifique
Oxygen Acidity and Radical Cation Reactivity
- Bietti et al. (2006) studied the radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol, focusing on their reactivity in acidic and basic solutions. They observed low reactivity towards fragmentation in acidic solutions, whereas in basic solutions, these radical cations displayed oxygen acidity. This led to the formation of 1,1-diarylalkoxyl radicals under certain conditions (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).
Lewis-Acid-Catalyzed Reactions
- Yao, Shi, and Shi (2009) reported on the Lewis-acid-catalyzed reactions of Bis(4-methoxyphenyl)methanol with various cyclopropanes. They found that these reactions led to the formation of polysubstituted cyclopentenes and other minor products under mild conditions (Yao, Shi, & Shi, 2009).
Photochemical Reactivity
- Herbertz and Roth (1998) explored the electron-transfer photochemistry of vinylcyclopropane derivatives, including those with a methoxy group, noting the generation of various ring-opened products through nucleophilic attack (Herbertz & Roth, 1998).
Photochemistry of Aromatic Halides
- Protti et al. (2004) investigated the photochemistry of 4-chloroanisole, leading to the generation of aryl cations. These cations showed reactivity with various nucleophiles, forming arylated products (Protti, Fagnoni, Mella, & Albini, 2004).
Hydroxylation/Halocyclization Reactions
- Mothe et al. (2011) described a method for producing 3-halohydrofurans by catalyzing hydroxylation/halocyclization of cyclopropyl methanols. This process showed efficiency with various functional groups and halide sources (Mothe, Kothandaraman, Rao, & Chan, 2011).
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
- Reddy et al. (2012) synthesized cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives using a novel Prins cyclization method. This method showed high selectivity and good yields (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).
Chelation-Controlled Asymmetric Synthesis
- Jung, Ho, and Kim (2000) utilized [(4-methoxyphenyl)methanol] in the chelation-controlled asymmetric synthesis of α-hydroxy esters, providing insights into the synthesis process based on bidentate chelation (Jung, Ho, & Kim, 2000).
Synthesis and Optimization of Antitubercular Activities
- Bisht et al. (2010) explored the synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones and their reduction to methanols. They evaluated these compounds for antitubercular activity, finding several compounds with significant inhibitory concentration against Mycobacterium tuberculosis (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFNRNDXRRPTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)
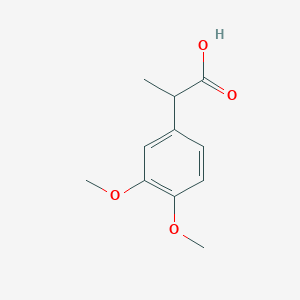
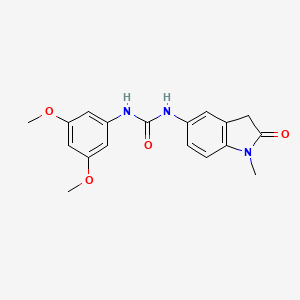
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)
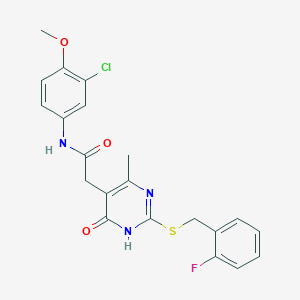
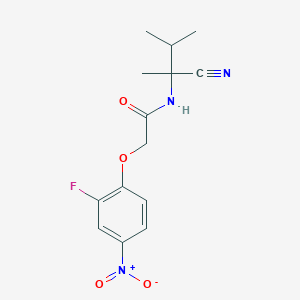
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)
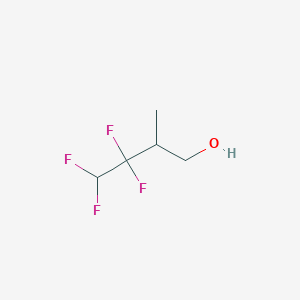

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
